molecular formula C6H9NOS B067813 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde CAS No. 164359-75-5

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde

Cat. No. B067813
CAS RN: 164359-75-5
M. Wt: 143.21 g/mol
InChI Key: QZLGBLYNIFDSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde (DTCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DTCA is a derivative of thiazepine, which is a seven-membered heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure. DTCA has been extensively studied for its synthetic methods, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is not well understood, but it is believed to interact with various biological molecules such as enzymes and receptors. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Biochemical and Physiological Effects
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde in laboratory experiments is its ease of synthesis and availability. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is also relatively stable and can be stored for long periods of time. However, 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde. One potential direction is the development of new synthetic methods for 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde and its derivatives. Another direction is the investigation of the potential of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde as a fluorescent probe for detecting metal ions in biological systems. Additionally, the potential of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde as a therapeutic agent for the treatment of inflammatory diseases and cancer should be further explored.
Conclusion
In conclusion, 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community for its unique chemical structure and potential applications in various fields. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can be synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has several advantages and limitations for laboratory experiments, and there are several future directions for the study of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde.

Synthesis Methods

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can be synthesized through a variety of methods, including the reaction of thiazepine with different aldehydes. One of the most commonly used methods for synthesizing 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is the reaction of thiazepine with paraformaldehyde in the presence of a catalyst such as zinc chloride. This method yields a high yield of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde and can be easily scaled up for larger quantities.

Scientific Research Applications

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been used in a variety of scientific research applications, including as a building block for the synthesis of other heterocyclic compounds, as a ligand in organometallic chemistry, and as a reagent in organic synthesis. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

164359-75-5

Product Name

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde

InChI

InChI=1S/C6H9NOS/c8-6-7-2-1-4-9-5-3-7/h3,5-6H,1-2,4H2

InChI Key

QZLGBLYNIFDSIU-UHFFFAOYSA-N

SMILES

C1CN(C=CSC1)C=O

Canonical SMILES

C1CN(C=CSC1)C=O

synonyms

1,4-Thiazepine-4(5H)-carboxaldehyde, 6,7-dihydro- (9CI)

Origin of Product

United States

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